molecular formula C9H6ClN3O4 B1241420 7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione

7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione

Cat. No.: B1241420
M. Wt: 255.61 g/mol
InChI Key: CODLITRXBIRDTG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ACEA-1416 involves several key steps:

Chemical Reactions Analysis

ACEA-1416 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinoxalinedione.

    Reduction: Reduction of the nitro group is a key step in its synthesis.

    Substitution: The displacement of the fluoro atom by sodium glycinate is an example of a substitution reaction.

Common reagents used in these reactions include nitric acid for nitration, sodium glycinate for substitution, and reducing agents for the reduction of the nitro group. The major products formed from these reactions are intermediates leading to the final quinoxalinedione structure .

Scientific Research Applications

Mechanism of Action

ACEA-1416 exerts its effects by antagonizing the NMDA receptor, a major class of ionotropic glutamate receptors in the central nervous system. By blocking the glycine site of the NMDA receptor, ACEA-1416 inhibits the excitatory neurotransmitter glutamate, which plays a critical role in normal CNS activities and various pathological conditions. This antagonism leads to neuroprotective effects, making ACEA-1416 a potential therapeutic agent for conditions such as stroke and traumatic brain injury .

Comparison with Similar Compounds

ACEA-1416 is part of a series of glycine/NMDA receptor antagonists, including compounds like ACEA-1021. Compared to ACEA-1021, ACEA-1416 has improved properties such as higher in vivo potency and better metabolic stability. Other similar compounds include 6,7-dinitroquinoxaline-2,3-dione (DNQX) and benzazepine derivatives, which also target NMDA receptors but may differ in their specific binding sites and pharmacological profiles .

Properties

Molecular Formula

C9H6ClN3O4

Molecular Weight

255.61 g/mol

IUPAC Name

7-chloro-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C9H6ClN3O4/c1-3-4(10)2-5-6(7(3)13(16)17)12-9(15)8(14)11-5/h2H,1H3,(H,11,14)(H,12,15)

InChI Key

CODLITRXBIRDTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)C(=O)N2)Cl

Synonyms

7-chloro-6-methyl-5-nitro-1,4-dihydro-2,3-quinoxalinedione
ACEA 1416
ACEA-1416

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 7-chloro-3,4-Dihydro-6-methyl-quinoxaline-2(1H)-one (0.100 g, 0.51 mmol) in TFA (3.0 mL) prepared as in Example 8, excess fuming HNO3 (0.30 mL) was added and the resulting red solution was stirred overnight at room temperature. The solvent was removed under vacuum and the residue diluted with water (4.0 mL). The precipitated solid was filtered and dried under vacuum to yield 0.067 g (52%) pure (HPLC) title compound as a light yellow powder; mp-darkens at 340° C.; 1H NMR (DMSO-d6) δ 2.184 (s, 3H), 7.263 (s, 1H), 11.948 (s, 1H), 12.144 (s, 1H); Anal for C9H6ClN3O4.H2O calcd C, 40.85; H, 2.28; N, 15.87, found C, 40.63; H, 2.05; N, 15.75.
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0.1 g
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0.3 mL
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3 mL
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